molecular formula C12H13FO2 B2516306 1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1546169-71-4

1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B2516306
CAS No.: 1546169-71-4
M. Wt: 208.232
InChI Key: JNEVIHKGYWUJBT-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison with Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid C₁₁H₁₁BrO₂ 255.11 Bromine substituent enhances steric hindrance
4-(4-Fluoro-3-methylphenyl)butanoic acid C₁₁H₁₃FO₂ 196.22 Flexible butanoic chain reduces ring strain
cis-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid C₁₀H₁₁ClF₃O₂ 264.64 Chlorine and trifluoromethyl groups increase electrophilicity

The cyclopropane ring in the target compound confers higher strain energy (~27 kcal/mol) compared to acyclic analogues like 4-(4-fluoro-3-methylphenyl)butanoic acid. This strain enhances reactivity in decarboxylative halogenation reactions, as seen in fluorinated cyclopropane derivatives. Additionally, the fluorine atom’s inductive effect lowers the pKa of the carboxylic acid group (estimated ~3.5–4.0) relative to non-fluorinated analogues (pKa ~4.5–5.0).

X-ray Crystallographic Characterization Challenges

X-ray crystallography of this compound presents unique challenges due to its structural features:

  • Crystal Packing Disruptions : The methyl and fluorine substituents on the aromatic ring create steric clashes, complicating the formation of ordered crystals. Similar compounds, such as cis-2-(2-carboxycyclopropyl)glycine, require extensive screening of crystallization conditions to achieve suitable monoclinic or triclinic forms.
  • Hydrogen-Bonding Variability : The carboxylic acid group can form centrosymmetric dimers via O-H···O hydrogen bonds (2.65–2.70 Å), but the fluorine atom’s electron-withdrawing effect may weaken these interactions compared to non-fluorinated analogues.
  • Conformational Flexibility : The cyclopropane ring’s bisecting conformation (carboxyl group perpendicular to the ring plane) is energetically favored, but minor torsional adjustments (±5°) around the C1-C2 bond can lead to polymorphism.

Table 2: Crystallographic Data for Related Cyclopropane Carboxylic Acids

Compound Space Group Unit Cell Parameters Hydrogen Bond Length (Å)
cis-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid P2₁/c a = 9.487 Å, b = 8.009 Å, c = 16.214 Å 2.65
cis-2-(2-carboxycyclopropyl)glycine P2₁ a = 8.9688 Å, b = 8.0063 Å, c = 10.9628 Å 2.70

Properties

IUPAC Name

1-[(4-fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-8-6-9(2-3-10(8)13)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEVIHKGYWUJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2(CC2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzyl chloride and cyclopropanecarboxylic acid.

    Reaction Conditions: The key step involves the reaction of 4-fluoro-3-methylbenzyl chloride with cyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to improve yield and purity. This could include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity:
    Research has shown that derivatives of cyclopropane carboxylic acids exhibit significant anticancer properties. In vitro studies demonstrated that compounds similar to 1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid can inhibit the growth of various human tumor cell lines. For instance, a related compound displayed a mean growth inhibition (GI) value of 15.72 μM against tested cancer cells, indicating potential for therapeutic use in oncology .
  • Enzyme Inhibition:
    This compound has been explored for its ability to inhibit specific enzymes involved in cancer progression, particularly kinases. The inhibition of these enzymes can lead to reduced tumor growth and metastasis, making it a candidate for further development as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound involves several steps that include cyclopropanation reactions and the introduction of fluorine substituents to enhance biological activity. The compound can be modified to create analogs with improved potency or selectivity against specific targets.

Synthesis Overview

StepReaction TypeKey Reagents
1CyclopropanationCyclopropane derivatives
2FluorinationFluorinating agents
3CarboxylationCarbon dioxide or carbon sources

Case Study 1: Antitumor Activity Evaluation

In a study conducted by the National Cancer Institute (NCI), several derivatives of cyclopropane carboxylic acids were tested for their antitumor efficacy. The results indicated that compounds with the cyclopropane moiety exhibited promising activity against a range of cancer cell lines, with some achieving significant inhibition rates .

Case Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibitory properties of related compounds. The study revealed that these compounds could effectively modulate kinase activity, suggesting their potential as therapeutic agents in treating cancers characterized by aberrant kinase signaling .

Mechanism of Action

The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, emphasizing substituent variations and their impact on properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa (Predicted/Reported) Key Properties/Applications
Target Compound 4-Fluoro-3-methylbenzyl C₁₂H₁₃FO₂ 220.23 N/A ~3.8–4.2* Building block; high synthetic demand
1-(4-Fluorophenyl)cycloprop-2-ene-1-carboxylic acid 4-Fluorophenyl, cyclopropene C₁₀H₇FO₂ 178.16 86.7–88.7 N/A Unsaturated ring; used in amide synthesis (78–87% yields)
1-(4-Methylphenyl)cyclopropane-1-carboxylic acid 4-Methylbenzyl C₁₁H₁₂O₂ 176.21 110–114 ~4.5 Lower polarity; reduced acidity
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid 4-Hydroxybenzyl C₁₁H₁₂O₃ 192.21 N/A ~4.0 Higher solubility due to -OH group
1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid 4-Methoxybenzyl C₁₂H₁₄O₃ 206.24 N/A 4.67 Electron-donating -OCH₃; lower acidity
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid 4-Cl, 2-F dual halogen C₁₀H₈ClFO₂ 214.62 N/A 3.81 Enhanced acidity; potential bioactivity
1-Fluorocyclopropane-1-carboxylic acid Fluorine directly on cyclopropane C₄H₅FO₂ 104.08 N/A ~2.5–3.0 High acidity; used in radiopharmaceuticals

*Predicted based on substituent effects.

Key Observations:

Electronic Effects: The fluorine substituent in the target compound increases acidity (pKa ~3.8–4.2) compared to non-fluorinated analogs (e.g., 4-methyl derivative, pKa ~4.5). However, acidity is lower than 1-fluorocyclopropane-1-carboxylic acid (pKa ~2.5–3.0), where fluorine is directly attached to the cyclopropane ring .

Physical Properties :

  • Melting Points : Data for the target compound are unavailable, but analogs with rigid substituents (e.g., 4-methylphenyl derivative) exhibit higher melting points (110–114°C) due to improved crystal packing .
  • Solubility : The hydroxyl analog (4-hydroxyphenyl) shows enhanced aqueous solubility, whereas the methoxy and methyl derivatives are more lipophilic .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those for cyclopropane carboxylates, such as cyclopropanation of α,β-unsaturated esters or malonate derivatives. highlights yields of 78–87% for related amide derivatives, suggesting efficient protocols .

Biological Activity

1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid, also known by its CAS number 1546169-71-4, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • Chemical Formula: C11H11FO2
  • Molecular Weight: 194.21 g/mol
  • IUPAC Name: this compound
  • Appearance: White powder

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-cancer agent and its interaction with specific biological pathways.

Antitumor Activity

Recent research has indicated that derivatives of cyclopropane carboxylic acids exhibit significant antitumor properties. For instance, compounds related to this compound have shown promising results in inhibiting tumor growth in preclinical models.

CompoundActivityIC50 (nM)Reference
CFI-400945Inhibitor of PLK4<10
Compound 82aInhibitor of Pim kinases0.4 (Pim-1), 1.1 (Pim-2), 0.4 (Pim-3)
Compound 109EGFR T790M inhibitor5.3

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases associated with cancer proliferation. The structural features of the compound allow it to interact with target proteins effectively, leading to reduced cell viability in cancer cell lines.

Case Studies

  • In Vitro Studies : In vitro analyses have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including colon and lung cancer models. The observed IC50 values suggest a strong potency against these malignancies.
  • In Vivo Studies : Animal model studies have shown that administration of derivatives leads to significant tumor growth inhibition compared to control groups, indicating potential for further development as a therapeutic agent.

Safety and Toxicity

Safety assessments indicate that while the compound exhibits biological activity, it also presents certain hazards. The GHS classification includes warnings for potential skin and eye irritation:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Q & A

Q. What are the established synthetic routes for 1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclopropanation via carbene insertion or transition-metal catalysis. For example, a modified Simmons-Smith reaction can introduce the cyclopropane ring, followed by coupling with a fluorinated aromatic precursor. Amide bond formation (e.g., using diethylamine or pyrrolidine) and subsequent hydrolysis to the carboxylic acid are critical steps, as detailed in analogous cyclopropane syntheses . Optimization of reaction conditions (e.g., temperature, solvent polarity) is essential to minimize side products like ring-opening derivatives.

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR to resolve cyclopropane ring protons (δ ~1.0–2.5 ppm) and aromatic fluorine coupling patterns. FTIR validates the carboxylic acid group (C=O stretch ~1700 cm⁻¹), while HRMS confirms molecular weight. For stereochemical analysis, chiral HPLC or X-ray crystallography (if crystals are obtainable) is recommended, as demonstrated in related cyclopropane derivatives .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer: Silica gel column chromatography using gradient elution (hexane/ethyl acetate) is standard. For acidic impurities, ion-exchange chromatography (e.g., Dowex resin) or recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) improves purity. Purity assessment via HPLC with UV detection (λ = 254 nm) is advised .

Advanced Research Questions

Q. How does fluorination at the 4-position of the phenyl ring influence biological activity?

Methodological Answer: Fluorination enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies with non-fluorinated analogs using enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking (e.g., AutoDock Vina) reveal fluorine’s role in H-bonding or hydrophobic interactions with target proteins. For example, fluorinated cyclopropanes show increased binding affinity to γ-aminobutyric acid (GABA) receptors in preclinical models .

Q. What computational methods predict the compound’s conformational stability?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model cyclopropane ring strain and substituent effects. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) assess flexibility over nanosecond timescales. Tools like AMBER or GROMACS quantify energy barriers for ring puckering or carboxylate rotation, critical for drug design .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer: Cross-validate using metabolomic profiling (LC-MS/MS) to identify active metabolites. Pharmacokinetic studies (e.g., plasma protein binding, half-life) clarify bioavailability issues. For target engagement, employ radioligand displacement assays (³H-labeled analogs) in tissue homogenates. Contradictions often arise from off-target effects, requiring CRISPR-Cas9 knockout models to isolate pathways .

Data Analysis & Optimization

Q. What strategies mitigate cyclopropane ring-opening during reactions?

Methodological Answer: Avoid strong acids/bases; use mild conditions (e.g., LiOH for hydrolysis instead of concentrated H₂SO₄). Stabilize the ring via electron-withdrawing groups (e.g., carboxylates) or steric hindrance from bulky substituents. Monitor ring integrity via ¹H NMR (loss of characteristic triplet splitting indicates degradation) .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

Methodological Answer: Synthesize analogs with varied substituents (e.g., methyl vs. ethyl at the 3-position) and test in high-throughput screens (e.g., kinase panels). Use multivariate regression analysis to correlate electronic (Hammett σ) or steric (Taft parameters) descriptors with bioactivity. Cluster analysis (e.g., PCA) identifies critical pharmacophores .

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